2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-pyridin-4-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-7-9(8-1-3-12-4-2-8)14-15(10)6-5-13-11/h1-7H,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAZHDXYDCRFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-4-carboxaldehyde with hydrazine derivatives to form the pyrazole ring, followed by cyclization with a suitable reagent to form the pyrazinone structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidinones, closely related to 2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, as promising candidates against Mycobacterium tuberculosis (Mtb). Research has shown that compounds with similar structures exhibit significant antitubercular activity through various mechanisms of action. Notably, a structure–activity relationship (SAR) study indicated that modifications to the core structure can enhance efficacy while reducing cytotoxicity to host cells .
Anticancer Activity
Compounds in this class have also been evaluated for their anticancer properties. For example, derivatives of pyrazolo[1,5-a]pyrimidinones have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. The ability to modulate kinase activity is particularly noteworthy, as many cancers are driven by dysregulated kinase signaling pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclocondensation reactions between pyridine derivatives and appropriate pyrazole precursors. Variants of this compound are being explored to optimize their pharmacological profiles. For instance, modifications at the pyridine position can lead to enhanced binding affinities for biological targets.
Case Study 1: Antitubercular Screening
In a high-throughput screening study, several derivatives of pyrazolo[1,5-a]pyrimidinones were evaluated against Mtb. The results indicated that specific structural modifications resulted in compounds with low minimum inhibitory concentrations (MICs), suggesting their potential as leads for further development into antitubercular agents .
Case Study 2: Kinase Inhibition
Another study focused on the inhibition of specific kinases involved in cancer signaling pathways. Compounds derived from the pyrazolo-pyrazine scaffold were tested for their ability to inhibit kinase activity in vitro. Results demonstrated that certain derivatives could effectively inhibit growth in various cancer cell lines while exhibiting minimal toxicity to normal cells.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial | Potential against Mycobacterium tuberculosis | Low MIC values; promising leads for drug development |
| Anticancer | Inhibition of cancer cell proliferation | Effective against multiple cancer cell lines |
| Kinase Inhibition | Targeting dysregulated kinases in cancer | Significant inhibition observed; low toxicity |
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., fluorine) improve stability and binding, while electron-donating groups (e.g., methyl) enhance steric interactions .
- Heteroaromatic substituents (e.g., pyridin-4-yl) outperform purely aromatic groups due to improved solubility and target engagement .
Pharmacokinetic and Stability Profiles
- Cyclic vs. Acyclic Derivatives: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound 8) exist in equilibrium with acyclic β-amidomethyl vinyl sulfones.
- GSH Reactivity : Incubation with glutathione (GSH) revealed that cyclic derivatives form minimal adducts (3–6% over 24 h), whereas acyclic analogues react completely, highlighting a trade-off between stability and reactivity .
Biological Activity
2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 212.21 g/mol. The compound features a pyrazolo[1,5-a]pyrazin core substituted with a pyridine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Notably, one derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 3.79 |
| 2 | SF-268 | 12.50 |
| 3 | NCI-H460 | 42.30 |
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. Research has indicated that pyrazolo derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. One study highlighted the ability of certain analogs to reduce TNF-alpha production in lipopolysaccharide-stimulated macrophages .
Antimicrobial Activity
Studies have explored the antimicrobial properties of the compound against various pathogens:
- Antitubercular Activity : A structure–activity relationship (SAR) study revealed that some derivatives effectively inhibit Mycobacterium tuberculosis with low cytotoxicity. The mechanism of action was found to be distinct from traditional antitubercular agents, suggesting a novel approach to treatment .
Case Study 1: Anticancer Efficacy
A focused library of analogs based on the pyrazolo[1,5-a]pyrazin core was synthesized and screened for anticancer activity. One notable compound demonstrated significant apoptosis induction in A549 lung cancer cells with an IC50 value of 26 µM .
Case Study 2: Anti-inflammatory Mechanism
In a study evaluating the anti-inflammatory effects of pyrazolo derivatives, researchers found that specific analogs could inhibit NF-kB activation in vitro, leading to decreased expression of inflammatory markers in cell models .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
The synthesis typically involves functionalization at position 2 or 7 of the pyrazolo[1,5-a]pyrazine core. For example:
- Microwave-assisted synthesis : Ethyl 3-aryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives react with amines (e.g., 2-morpholinoethanamine) under microwave irradiation (80–120°C, 10–30 min), yielding derivatives in high purity (70–85%) without solvents .
- Conventional heating : Reaction of aldehyde intermediates with phenylhydrazine in methanol at 60°C for 5 minutes produces hydrazone derivatives (e.g., compound 6a) with yields up to 72% .
Characterization relies on HRMS, elemental analysis, and NMR to confirm regiochemistry and purity .
Q. What in vitro models are used to evaluate the anticancer activity of this compound?
- A549 and H322 lung adenocarcinoma cells : These cell lines are standard for assessing antiproliferative effects via MTT or CCK-8 assays. IC₅₀ values for active derivatives range from 5–20 µM .
- Apoptosis detection : Caspase-3/7 activation assays and Annexin V/PI staining are employed, with Bax/Bcl-2 ratio analysis by western blotting .
- Autophagy monitoring : LC3-II puncta formation (immunofluorescence) and p62 degradation (western blot) are validated using inhibitors like chloroquine .
Q. How is the compound’s mechanism linked to apoptosis and autophagy regulation?
- Apoptosis : Derivatives induce mitochondrial dysfunction, evidenced by cytochrome c release and caspase-9 activation. p53 upregulation and MDM2 inhibition are observed in p53-wildtype cells .
- Autophagy : AMPK/mTOR pathway modulation triggers autophagosome formation. Co-treatment with autophagy inhibitors (e.g., 3-MA) enhances cytotoxicity, suggesting a protective role for autophagy in some contexts .
Methodological note: Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to differentiate autophagosome-lysosome fusion .
Q. What analytical techniques validate the structural integrity of synthesized derivatives?
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ for compound 6a: 254.1039 vs. calc. 254.1042) .
- X-ray crystallography : Resolves regiochemistry, as seen in 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl) derivatives, where the pyrazine ring adopts a screw-boat conformation .
- ¹H/¹³C NMR : Key signals include pyridine protons (δ 8.5–9.0 ppm) and carbonyl carbons (δ 160–165 ppm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
- Position 2 substitution : Pyridin-4-yl groups enhance solubility and π-π stacking with kinase domains (e.g., TGF-β receptor inhibition ).
- Position 7 functionalization : Hydrazone derivatives (e.g., 6a) show improved cytotoxicity, likely due to enhanced cellular uptake .
- Dihydro modifications : Saturation at positions 6/7 (e.g., dihydropyrazolo derivatives) improves metabolic stability and acts as prodrugs for cysteine protease inhibitors .
Methodological tip: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like TRAIL receptors .
Q. How can contradictory data on apoptosis vs. autophagy be resolved in mechanistic studies?
- Time-course experiments : Early-stage apoptosis (caspase activation at 12–24 h) may precede late autophagy (LC3-II accumulation at 48 h) .
- Knockdown models : siRNA silencing of ATG5 or Beclin-1 clarifies autophagy’s role in cell survival/death .
- Multiparametric assays : Combine flow cytometry (apoptosis) with LysoTracker Red (autolysosome formation) in the same cell population .
Q. What strategies improve selective cytotoxicity toward cancer cells?
- Prodrug activation : Dihydropyrazolo derivatives release β-amidomethyl vinyl sulfones selectively in tumor microenvironments, inhibiting viral proteases .
- Dual-targeting : Derivatives with pyridinyl and morpholino groups (e.g., compound 6a) simultaneously inhibit PI3K/AKT and MAPK pathways .
- pH-sensitive formulations : Encapsulation in liposomes (pH 5.5–6.5) enhances lysosomal delivery in acidic tumor niches .
Q. How are advanced structural characterization techniques applied to resolve crystallographic ambiguities?
- Single-crystal X-ray diffraction : Resolves conformational flexibility, as seen in the 84.84° dihedral angle between pyrazole and phenyl rings in 2-(4-chlorophenyl) derivatives .
- SC-XRD parameters : Space group P1, Z = 2, and triclinic symmetry (a = 7.1709 Å, b = 10.6982 Å) are typical .
- DFT calculations : Validate experimental bond lengths/angles (e.g., C–N bonds: 1.34–1.38 Å) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. What experimental controls are critical in autophagy studies?
Q. How can metabolic stability and pharmacokinetic properties be assessed preclinically?
- Microsomal assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
- Plasma protein binding : Use equilibrium dialysis; >90% binding reduces free drug availability .
- In vivo PK : Administer 10 mg/kg IV/orally in murine models; monitor Cmax, AUC, and bioavailability via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
